molecular formula C7H12N2Sn B13920864 4-(Trimethylstannyl)pyrimidine

4-(Trimethylstannyl)pyrimidine

Cat. No.: B13920864
M. Wt: 242.89 g/mol
InChI Key: UHVILMVSGCZSJK-UHFFFAOYSA-N
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Description

4-(Trimethylstannyl)pyrimidine is a chemical compound that belongs to the class of organotin compounds It features a pyrimidine ring substituted with a trimethylstannyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trimethylstannyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trimethylstannyl)pyrimidine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates nucleophilic substitution or coupling reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically studied in the context of drug development .

Comparison with Similar Compounds

    4-(Trimethylsilyl)pyrimidine: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.

    4-(Trimethylgermyl)pyrimidine: Contains a trimethylgermyl group, offering different reactivity and properties.

Uniqueness: 4-(Trimethylstannyl)pyrimidine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. This makes it particularly useful in Stille coupling reactions, which are not as efficiently performed by the silicon or germanium counterparts .

Properties

Molecular Formula

C7H12N2Sn

Molecular Weight

242.89 g/mol

IUPAC Name

trimethyl(pyrimidin-4-yl)stannane

InChI

InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-2,4H;3*1H3;

InChI Key

UHVILMVSGCZSJK-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=NC=C1

Origin of Product

United States

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